N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea involves multiple steps, starting with the preparation of the core heterocyclic structures. The synthesis typically involves the following steps:
Formation of the Pyrano[2,3-g][1,3]benzothiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Triazine Ring: The triazine ring is introduced through nucleophilic substitution reactions.
Coupling with Thiourea: The final step involves coupling the intermediate with thiourea under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazine and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)urea
- **N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)guanidine
Uniqueness
The uniqueness of N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea lies in its specific combination of heterocyclic structures, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
546144-89-2 |
---|---|
Molecular Formula |
C27H20ClN7O4S2 |
Molecular Weight |
606.1 g/mol |
IUPAC Name |
1-[4-chloro-6-[(4,9-dimethyl-7-oxopyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl]-1-(4,7-dimethyl-2-oxochromen-6-yl)thiourea |
InChI |
InChI=1S/C27H20ClN7O4S2/c1-10-7-18(36)38-16-5-11(2)15(9-14(10)16)35(24(29)40)26-32-23(28)31-25(33-26)34-27-30-21-13(4)6-17-20(22(21)41-27)12(3)8-19(37)39-17/h5-9H,1-4H3,(H2,29,40)(H,30,31,32,33,34) |
InChI Key |
CDPUAGLRKDVEKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1N(C3=NC(=NC(=N3)NC4=NC5=C(S4)C6=C(C=C5C)OC(=O)C=C6C)Cl)C(=S)N)C(=CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.